2-Fluoro-6-iodobenzaldehyde
Overview
Description
2-Fluoro-6-iodobenzaldehyde is a compound that is part of the fluorobenzaldehyde family, which are intermediates in the synthesis of various chemicals including medicines, pesticides, spices, and dyestuffs . These compounds are characterized by the presence of a fluorine atom and an aldehyde functional group attached to a benzene ring. The specific substitution pattern of the fluorine and iodine atoms on the benzene ring of 2-fluoro-6-iodobenzaldehyde makes it a unique compound with specific chemical and physical properties.
Synthesis Analysis
The synthesis of fluorobenzaldehydes can be achieved through several methods, including the oxidation of fluorotoluene, chlorination hydrolysis of fluorotoluene, and aldehydation of fluorobenzene . A specific synthesis method for 2-fluoro-6-iodobenzaldehyde is not detailed in the provided papers, but a related compound, 2-fluoro-6-iodobenzoic acid, was synthesized starting from 2-amino-6-fluorobenzoic acid through a series of steps including protection, diazotization, iodosubstitution, and deprotection . This method is noted for its low production costs and mild reaction conditions, making it suitable for commercial scale production.
Molecular Structure Analysis
The molecular structure of fluorobenzaldehydes can be studied using various spectroscopic techniques. For instance, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde, a compound similar to 2-fluoro-6-iodobenzaldehyde, were investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies . These studies provide insights into the preferred molecular conformations and the effects of halogen substitution on the molecular structure.
Chemical Reactions Analysis
Fluorobenzaldehydes participate in various chemical reactions due to their aldehyde functional group. For example, o-fluorobenzaldehydes can undergo condensation with hydrazine to form indazoles, a class of heterocyclic compounds . The presence of the fluorine atom can influence the reactivity and selectivity of these reactions. Additionally, the synthesis of 2,6-diiodobenzaldehyde derivatives demonstrates the potential for regioselective transformations, which could be applicable to 2-fluoro-6-iodobenzaldehyde as well .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzaldehydes are influenced by the presence of the fluorine atom and the specific substitution pattern on the benzene ring. The rotational spectra of 2-fluorobenzaldehyde were recorded using Fourier transform microwave spectroscopy, revealing information about the planar rotamers and the bond length alternation in the benzene ring . These properties are crucial for understanding the behavior of these compounds in various chemical environments and for predicting their reactivity in chemical syntheses.
Scientific Research Applications
Synthesis and Biological Properties
2-Fluoro-6-iodobenzaldehyde has been used in the synthesis of various biologically active compounds. A notable application is in the preparation of fluorinated analogs of norepinephrine, like 2-fluoronorepinephrine, demonstrating unique adrenergic properties. These compounds have shown altered potency and selectivity for adrenergic systems, which is critical for understanding receptor interactions and drug development (Kirk et al., 1979).
Catalysis and Material Science
In material science, derivatives of 2-fluoro-6-iodobenzaldehyde have been utilized in the development of catalysts. For instance, its conversion to fluorous alcohol and further to imine and thioether derivatives has led to the creation of palladacycles. These palladacycles are effective catalysts for Heck and Suzuki reactions and indicate a potential pathway involving palladium nanoparticles (Rocaboy & Gladysz, 2003).
Environmental Applications
In environmental science, derivatives of 2-fluoro-6-iodobenzaldehyde have been used in wastewater treatment. An example is the treatment of 2-chloro-6-fluorobenzaldehyde manufacturing wastewater using XDA-1 macroporous resin, which demonstrated significant removal of aromatic fluoride compounds and COD (Chemical Oxygen Demand), indicating its potential for industrial wastewater treatment and pollution control (Xiaohong & Ltd Hangzhou, 2009).
Synthesis of Radiopharmaceuticals
2-Fluoro-6-iodobenzaldehyde has also been involved in the synthesis of radiopharmaceuticals, such as 6-[18F]fluoro-L-dopa. This compound is essential for diagnostic imaging in nuclear medicine, especially in the assessment of dopaminergic function in the brain (Lemaire et al., 1990).
Analytical Chemistry
In analytical chemistry, it has been used in developing fluorescent sensors. For example, its derivatives have been employed as sensitive and selective fluorescent sensors for mercury(II) in aqueous solutions, demonstrating the versatility of 2-fluoro-6-iodobenzaldehyde in chemical sensing applications (Yu et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-6-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCCBZWPROUBNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455132 | |
Record name | 2-Fluoro-6-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-iodobenzaldehyde | |
CAS RN |
146137-72-6 | |
Record name | 2-Fluoro-6-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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